2-(4-Bencilpiperidino)acetonitrilo

Descripción general

Descripción

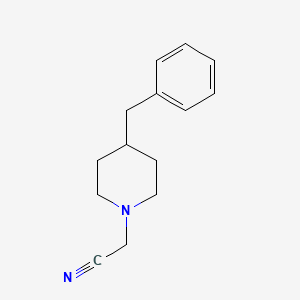

2-(4-Benzylpiperidino)acetonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is primarily used in proteomics research and other scientific studies . The compound features a piperidine ring substituted with a benzyl group and an acetonitrile group, making it a versatile intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

2-(4-Benzylpiperidino)acetonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.

Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, aiding in drug discovery and development.

Organic Synthesis: The compound is utilized as a building block in the synthesis of complex organic molecules.

Mecanismo De Acción

Target of Action

It is suggested that it may have some interaction with iron-regulated srna controlling the synthesis of iron-containing proteins in staphylococcus aureus .

Mode of Action

It is suggested that it may act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Biochemical Pathways

It is suggested that it may affect the pathways related to iron metabolism and iron-dependent pathways .

Análisis Bioquímico

Biochemical Properties

2-(4-Benzylpiperidino)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with lipid membranes, enhancing their fluctuation and destabilization . These interactions are crucial for understanding the stability and dynamic behavior of biological membranes, which are essential for processes such as membrane trafficking and autophagy .

Cellular Effects

The effects of 2-(4-Benzylpiperidino)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce destabilization in lipid bilayers, which can impact membrane integrity and cellular communication . Additionally, the compound’s interaction with lipid membranes can lead to changes in cell division rates and other cellular processes .

Molecular Mechanism

At the molecular level, 2-(4-Benzylpiperidino)acetonitrile exerts its effects through binding interactions with biomolecules. It has been shown to enhance the fluctuation of lipid membranes, which is a critical factor in the stability and dynamic nature of biological membranes . These interactions may involve hydrogen bonding and hydrophobic interactions, which contribute to the compound’s ability to destabilize lipid bilayers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Benzylpiperidino)acetonitrile change over time. The compound’s stability and degradation are important factors to consider. The stability of 2-(4-Benzylpiperidino)acetonitrile in various experimental conditions is crucial for its application in biochemical research .

Dosage Effects in Animal Models

The effects of 2-(4-Benzylpiperidino)acetonitrile vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .

Metabolic Pathways

2-(4-Benzylpiperidino)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic balance within cells, highlighting its importance in biochemical studies .

Transport and Distribution

Within cells and tissues, 2-(4-Benzylpiperidino)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of 2-(4-Benzylpiperidino)acetonitrile affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical properties .

Métodos De Preparación

The synthesis of 2-(4-Benzylpiperidino)acetonitrile typically involves the reaction of 4-benzylpiperidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

2-(4-Benzylpiperidino)acetonitrile undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

2-(4-Benzylpiperidino)acetonitrile can be compared with other piperidine derivatives, such as:

4-Benzylpiperidine: Lacks the acetonitrile group, making it less versatile in synthetic applications.

2-(4-Methylpiperidino)acetonitrile: Features a methyl group instead of a benzyl group, resulting in different chemical properties and reactivity.

The unique combination of the benzyl and acetonitrile groups in 2-(4-Benzylpiperidino)acetonitrile makes it a valuable compound in various research and industrial applications .

Propiedades

IUPAC Name |

2-(4-benzylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVSWMWBQLOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443413 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25842-31-3 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.